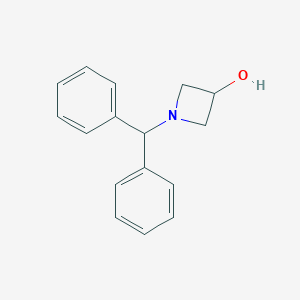
1-Benzhydrylazetidin-3-ol
Descripción general
Descripción
1-Benzhydrylazetidin-3-ol, also known as BHA or benzhydrol, is an organic compound belonging to the group of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals, dyes and other organic compounds. BHA has a wide range of applications in the fields of chemistry, biochemistry, pharmacology and material science. Its synthesis method and mechanism of action are well known and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Síntesis de 3-Aminoazetidinas
1-Benzhydrylazetidin-3-ol: es un intermedio clave en la síntesis de 3-aminoazetidinas, que son compuestos que se encuentran a menudo en agentes terapéuticos. El proceso de síntesis eficiente en dos pasos implica la reacción con cloruro de metanosulfonilo seguida de aminación, lo que produce la aminoazetidina como sal de monoacetato .
Desarrollo de Compuestos Terapéuticos
La capacidad del compuesto para transformarse en varias azetidinas sustituidas lo hace valioso para desarrollar nuevas moléculas terapéuticas. Estas transformaciones incluyen la creación de azetidinas de 3-alcóxido, 3-bromuro, 3-ciano y 3-ácido carboxílico, que pueden modificarse aún más para aplicaciones farmacéuticas .
Investigación y desarrollo químico
En I+D química, This compound sirve como punto de partida para la síntesis de compuestos basados en azetidina. Su reactividad permite la exploración de nuevas vías químicas y el desarrollo de métodos de síntesis escalables para moléculas complejas .
Aplicaciones en ciencia de materiales
La versatilidad estructural de This compound se puede aprovechar en la ciencia de los materiales para crear polímeros con propiedades únicas. La sensibilidad del anillo de azetidina a las condiciones hidrolíticas puede conducir a reacciones de polimerización en condiciones específicas .
Química analítica
En química analítica, los derivados de This compound se pueden utilizar como patrones o reactivos en métodos cromatográficos para identificar o cuantificar sustancias dentro de una muestra, lo que ayuda en el análisis de mezclas químicas complejas .
Investigación en ciencias de la vida
El papel del compuesto en la síntesis de moléculas bioactivas lo convierte en una herramienta importante en la investigación en ciencias de la vida. Se puede utilizar para estudiar las vías biológicas y la interacción de los nuevos fármacos con los objetivos biológicos .
Optimización de la síntesis química
This compound: se utiliza en la optimización de los procesos de síntesis química. Sus reacciones se pueden ajustar para aumentar el rendimiento, reducir los subproductos y mejorar la eficiencia general de la síntesis de compuestos medicinales .
Química ambiental
En química ambiental, el compuesto se puede utilizar para sintetizar marcadores o trazadores que ayudan a rastrear contaminantes ambientales y estudiar su comportamiento y descomposición en diferentes ecosistemas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-Benzhydrylazetidin-3-ol is the Cytochrome P450 3A4 (CYP 3A4) enzyme . This enzyme plays a crucial role in the metabolism of a variety of drugs and xenobiotics.
Mode of Action
This compound acts as an inhibitor of the CYP 3A4 enzyme . By binding to this enzyme, it prevents the enzyme from metabolizing other substances, which can affect the efficacy and toxicity of certain drugs.
Biochemical Pathways
The inhibition of the CYP 3A4 enzyme by this compound affects the drug metabolism pathway . This can lead to increased levels of certain drugs in the body, potentially enhancing their therapeutic effects or causing adverse reactions.
Pharmacokinetics
Its ability to inhibit the cyp 3a4 enzyme suggests that it may affect theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of other drugs . This could impact the bioavailability of these drugs, altering their therapeutic effects.
Result of Action
At the molecular level, this compound binds to the CYP 3A4 enzyme, inhibiting its activity . This can lead to changes in the cellular concentrations of drugs metabolized by this enzyme. The specific effects would depend on the particular drugs involved.
Análisis Bioquímico
Biochemical Properties
1-Benzhydrylazetidin-3-ol has been identified as a potential inhibitor of the enzyme CYP 3A4 . CYP 3A4 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of a variety of substances, including drugs and toxins. The interaction between this compound and CYP 3A4 could potentially influence the metabolism of substances that are substrates for this enzyme.
Molecular Mechanism
It is known to interact with the enzyme CYP 3A4 . This interaction could potentially involve binding interactions with the enzyme, leading to inhibition of its activity. This could result in changes in the metabolism of substances that are substrates for CYP 3A4, potentially leading to changes in gene expression and cellular function.
Metabolic Pathways
Given its role as a potential inhibitor of CYP 3A4, it could potentially influence the metabolism of substances that are substrates for this enzyme .
Propiedades
IUPAC Name |
1-benzhydrylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAJXKGUZYDTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940050 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18621-17-5 | |
| Record name | 1-Benzhydrylazetidin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18621-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key improvements in the synthesis of 1-benzhydrylazetidin-3-ol?
A: Recent research has led to an improved, one-pot synthesis of this compound []. This method offers several advantages:
- Purity: The optimized process minimizes impurities, resulting in a product with a purity of 99.3 area % [].
- Yield: This method boasts a high yield of 80% [], making it commercially viable.
Q2: Can you describe an efficient route to synthesize 3-amino-1-benzhydrylazetidine from this compound?
A: Yes, a two-step synthesis of 3-amino-1-benzhydrylazetidine starting from this compound has been reported [].
Q3: Is there any information available on the theoretical properties of this compound?
A: While experimental data on the physicochemical properties of this compound is limited in the provided literature, one study mentions investigating the molecule using time-dependent density functional theory (TD-DFT) analysis []. This type of analysis can provide insights into:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


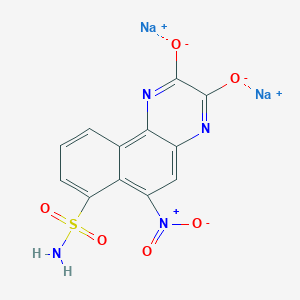
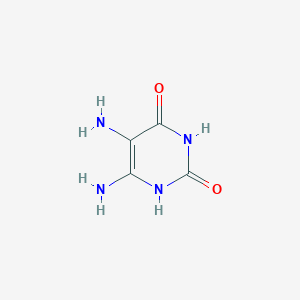
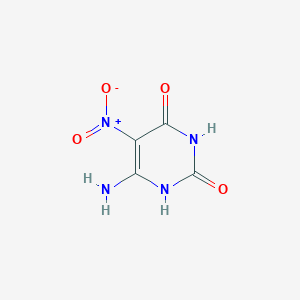

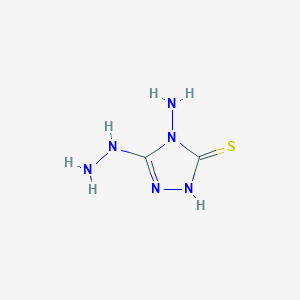
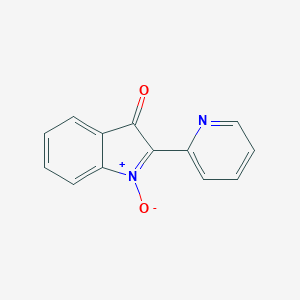
![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



